SN38-PAB-Lys(MMT)-oxydiacetamide-PEG8-N3

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C78H95N9O20 |

|---|---|

分子量 |

1478.6 g/mol |

IUPAC 名称 |

[4-[[(2S)-2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetyl]amino]-6-[[(4-methoxyphenyl)-diphenylmethyl]amino]hexanoyl]amino]phenyl]methyl [(19S)-10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl] carbonate |

InChI |

InChI=1S/C78H95N9O20/c1-4-62-63-48-60(88)25-28-67(63)85-72-64(62)50-87-69(72)49-66-65(74(87)92)52-105-75(93)77(66,5-2)107-76(94)106-51-55-19-23-59(24-20-55)83-73(91)68(18-12-13-29-81-78(56-14-8-6-9-15-56,57-16-10-7-11-17-57)58-21-26-61(95-3)27-22-58)84-71(90)54-104-53-70(89)80-30-32-96-34-36-98-38-40-100-42-44-102-46-47-103-45-43-101-41-39-99-37-35-97-33-31-82-86-79/h6-11,14-17,19-28,48-49,68,81,88H,4-5,12-13,18,29-47,50-54H2,1-3H3,(H,80,89)(H,83,91)(H,84,90)/t68-,77-/m0/s1 |

InChI 键 |

CNYMUXFAKRSPCQ-BWZHNGFGSA-N |

手性 SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)OC(=O)OCC5=CC=C(C=C5)NC(=O)[C@H](CCCCNC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=C(C=C8)OC)NC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C2=NC9=C1C=C(C=C9)O |

规范 SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)OC(=O)OCC5=CC=C(C=C5)NC(=O)C(CCCCNC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=C(C=C8)OC)NC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C2=NC9=C1C=C(C=C9)O |

产品来源 |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Chemical Architecture of SN38-PAB-Lys(MMT)-oxydiacetamide-PEG8-N3

For Researchers, Scientists, and Drug Development Professionals

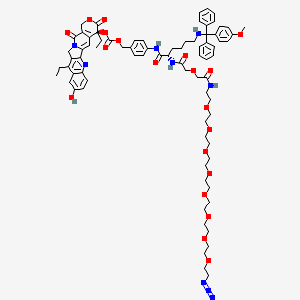

This technical guide provides a detailed overview of the chemical structure, synthesis, and underlying principles of the drug-linker conjugate SN38-PAB-Lys(MMT)-oxydiacetamide-PEG8-N3. This complex molecule is a critical component in the development of Antibody-Drug Conjugates (ADCs), combining the potent cytotoxic agent SN38 with a sophisticated linker system designed for targeted cancer therapy.

Core Chemical Structure and Components

This compound is a meticulously designed drug-linker construct intended for subsequent conjugation to a monoclonal antibody. Its structure can be deconstructed into several key functional units, each playing a crucial role in the overall efficacy and mechanism of the final ADC.

The empirical formula for this compound is C78H95N9O20, with a molecular weight of approximately 1478.64 g/mol .[1] The CAS number for this specific conjugate is 1373170-36-5.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C78H95N9O20 | [1] |

| Molecular Weight | 1478.64 | [1] |

| CAS Number | 1373170-36-5 | |

| Appearance | Light yellow to yellow solid | |

| Solubility | Soluble in DMSO | [1] |

The constituent parts of the molecule are:

-

SN38 (7-ethyl-10-hydroxycamptothecin): The cytotoxic payload. SN38 is a potent topoisomerase I inhibitor, which leads to DNA damage and apoptosis in rapidly dividing cancer cells.[2] It is the active metabolite of the chemotherapy drug irinotecan.[2]

-

PAB (p-aminobenzyl alcohol): A self-immolative spacer. This unit is designed to release the payload (SN38) in an unmodified form after the linker is cleaved within the target cell.

-

Lysine (B10760008) (Lys): An amino acid that serves as a branching point or an attachment site within the linker.

-

MMT (Monomethoxytrityl): A protecting group attached to the lysine side chain. This allows for controlled, site-specific reactions during the synthesis of the linker and its subsequent conjugation.

-

Oxydiacetamide: A component of the linker that contributes to its overall length and chemical properties.

-

PEG8 (Polyethylene glycol, 8 units): A hydrophilic spacer. The PEG8 chain enhances the solubility and pharmacokinetic properties of the ADC, reducing aggregation and improving its in vivo behavior.

-

N3 (Azide): A terminal functional group that enables "click chemistry." This azide (B81097) group can react with an alkyne-modified antibody in a highly specific and efficient copper-catalyzed or strain-promoted cycloaddition reaction to form the final ADC.

Below is a DOT script for a logical diagram of the molecule's components.

Caption: Logical flow of the this compound components.

Mechanism of Action and Signaling Pathway

The ultimate goal of this drug-linker conjugate is to deliver SN38 specifically to cancer cells. Once conjugated to a tumor-targeting antibody and administered, the ADC circulates in the bloodstream. Upon binding to its target antigen on the surface of a cancer cell, the ADC is internalized, typically through endocytosis.

Inside the cell, the linker is designed to be cleaved, releasing the SN38 payload. SN38 then exerts its cytotoxic effect by inhibiting topoisomerase I. This enzyme is crucial for relieving torsional stress in DNA during replication and transcription. By stabilizing the topoisomerase I-DNA complex, SN38 prevents the re-ligation of single-strand breaks, leading to double-strand DNA breaks and ultimately, apoptosis (programmed cell death).

The following diagram illustrates the general signaling pathway of SN38-induced apoptosis.

Caption: Simplified signaling pathway of SN38-induced apoptosis in a cancer cell.

Experimental Protocols

Detailed synthesis of this compound is described in patent literature, particularly in relation to the development of "CL2A" linkers for SN38 immunoconjugates. The synthesis is a multi-step process involving the preparation of the linker followed by its conjugation to SN38. While specific, step-by-step instructions for this exact molecule are proprietary and detailed within patent filings, a general workflow can be outlined based on related disclosures.

A. General Synthesis of the Linker Moiety (Illustrative)

The synthesis of the linker portion, Lys(MMT)-PAB-oxydiacetamide-PEG8-N3, involves several key steps:

-

Preparation of the PEGylated component: An amino-PEG8-azide is reacted with a protected oxydiacetic acid derivative to form the oxydiacetamide-PEG8-N3 core.

-

Coupling to Lysine: The resulting fragment is then coupled to the alpha-amino group of an Fmoc-protected, MMT-protected lysine.

-

Deprotection and PAB attachment: The Fmoc group is removed, and the exposed amine is coupled to a PAB derivative.

B. Conjugation to SN38

The fully assembled linker is then conjugated to SN38. This typically involves activating a functional group on the linker (or the PAB moiety) to react with the hydroxyl group of SN38.

C. Final ADC Assembly via Click Chemistry

The azide-terminated SN38-drug-linker is then ready for conjugation to an antibody that has been functionalized with an alkyne group (e.g., DBCO or BCN). This is achieved through a highly efficient and specific click chemistry reaction.

The following diagram illustrates a generalized experimental workflow for the creation of an SN38-ADC using this type of linker.

Caption: Generalized experimental workflow for the synthesis of an SN38-ADC.

Quantitative Data

Quantitative data for the synthesis and performance of specific ADCs are often proprietary. However, related studies on similar SN38 conjugates provide insights into expected outcomes.

Table 2: Illustrative Performance Metrics for SN38-ADCs

| Parameter | Typical Value Range | Significance |

| Drug-to-Antibody Ratio (DAR) | 4-8 | Represents the average number of drug molecules per antibody. |

| In vitro Cytotoxicity (IC50) | Low nanomolar (nM) | Indicates high potency against target cancer cell lines. |

| Serum Stability (t1/2) | > 24 hours | A longer half-life in serum suggests the ADC is stable in circulation before reaching the tumor. |

| Purity | > 95% | High purity is essential for safety and regulatory approval. |

Conclusion

This compound represents a sophisticated approach to ADC design. Its modular structure, incorporating a potent payload, a self-immolative spacer, a hydrophilic PEG chain, and a versatile click chemistry handle, provides a powerful tool for the development of next-generation targeted cancer therapies. The careful design of each component aims to maximize therapeutic efficacy while minimizing off-target toxicity, a central goal in modern oncology research. Further research and clinical development of ADCs utilizing such advanced linker technologies hold significant promise for improving patient outcomes.

References

A Comprehensive Technical Guide to the Synthesis of SN38-PAB-Lys(MMT)-oxydiacetamide-PEG8-N3

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed methodology for the synthesis of SN38-PAB-Lys(MMT)-oxydiacetamide-PEG8-N3, a sophisticated drug-linker conjugate designed for use in antibody-drug conjugates (ADCs). This molecule incorporates the potent topoisomerase I inhibitor SN38, a self-immolative p-aminobenzyl (PAB) spacer, a protected lysine (B10760008) residue for potential future modifications, and a hydrophilic polyethylene (B3416737) glycol (PEG) chain terminated with an azide (B81097) group for click chemistry applications.

Overview of the Synthetic Strategy

The synthesis of the target molecule is a multi-step process that involves the preparation of three key building blocks, followed by their sequential coupling. The overall strategy is as follows:

-

Synthesis of the Linker Moiety (Lys(MMT)-oxydiacetamide-PEG8-N3): This involves the functionalization of a commercially available amino-PEG8-azide with oxydiacetic anhydride (B1165640), followed by coupling with Nε-(4-methoxytrityl)-L-lysine (Lys(MMT)).

-

Activation of the SN38 Payload: The phenolic hydroxyl group of SN38 is activated to facilitate its conjugation to the linker. A common method is the formation of a p-nitrophenyl carbonate.

-

Conjugation of SN38 to the PAB-Linker: The activated SN38 is coupled to the p-aminobenzyl alcohol (PAB) portion of the linker.

-

Final Assembly: The SN38-PAB unit is conjugated to the synthesized Lys(MMT)-oxydiacetamide-PEG8-N3 linker to yield the final product.

This modular approach allows for flexibility in the design of each component and ensures a convergent and efficient synthesis.

Experimental Protocols

Synthesis of the Linker Moiety: Lys(MMT)-oxydiacetamide-PEG8-N3

Step 1: Synthesis of N-(azido-PEG8)-oxydiacetamic acid

-

Materials:

-

Amino-PEG8-Azide

-

Oxydiacetic anhydride

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (B128534) (TEA)

-

Saturated aqueous sodium bicarbonate solution

-

1 M Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

-

Procedure:

-

Dissolve Amino-PEG8-Azide (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Add triethylamine (1.2 eq) to the solution and cool to 0 °C in an ice bath.

-

Slowly add a solution of oxydiacetic anhydride (1.1 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Wash the organic layer sequentially with 1 M HCl, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield N-(azido-PEG8)-oxydiacetamic acid as a viscous oil.

-

Step 2: Coupling of N-(azido-PEG8)-oxydiacetamic acid with Lys(MMT)

-

Materials:

-

N-(azido-PEG8)-oxydiacetamic acid (from Step 1)

-

Nε-(4-methoxytrityl)-L-lysine (Fmoc-Lys(MMT)-OH can be used, followed by Fmoc deprotection)

-

HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether

-

-

Procedure:

-

Dissolve N-(azido-PEG8)-oxydiacetamic acid (1.0 eq) in anhydrous DMF.

-

Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Add a solution of Lys(MMT) (1.0 eq) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, precipitate the product by adding the reaction mixture dropwise to cold diethyl ether.

-

Collect the precipitate by filtration or centrifugation, wash with diethyl ether, and dry under vacuum.

-

Further purification can be achieved by reverse-phase High-Performance Liquid Chromatography (HPLC) to yield Lys(MMT)-oxydiacetamide-PEG8-N3.[1][2]

-

Activation of SN38

Step 3: Synthesis of SN38-10-O-p-nitrophenyl carbonate

-

Materials:

-

SN38

-

p-Nitrophenyl chloroformate

-

Anhydrous Dichloromethane (DCM)

-

-

Procedure:

-

Suspend SN38 (1.0 eq) in anhydrous DCM and anhydrous pyridine under an inert atmosphere.

-

Cool the mixture to 0 °C.

-

Slowly add a solution of p-nitrophenyl chloroformate (1.5 eq) in anhydrous DCM.

-

Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours. Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude SN38-10-O-p-nitrophenyl carbonate is often used in the next step without further purification.

-

Synthesis of SN38-PAB intermediate

Step 4: Synthesis of SN38-PAB-OH

-

Materials:

-

SN38-10-O-p-nitrophenyl carbonate (from Step 3)

-

p-Aminobenzyl alcohol (PAB-OH)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF)

-

-

Procedure:

-

Dissolve the crude SN38-10-O-p-nitrophenyl carbonate (1.0 eq) in anhydrous DMF.

-

Add p-aminobenzyl alcohol (1.2 eq) and DIPEA (2.0 eq) to the solution.

-

Stir the reaction at room temperature for 12-16 hours. Monitor the reaction by LC-MS.

-

Upon completion, pour the reaction mixture into water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry under vacuum.

-

Purify the crude product by silica gel column chromatography to yield SN38-PAB-OH.

-

Final Conjugation

Step 5: Synthesis of this compound

This final step involves the activation of the SN38-PAB-OH intermediate and its subsequent coupling to the amine group of the Lys(MMT)-oxydiacetamide-PEG8-N3 linker. A common method is to first convert the PAB-OH to a more reactive intermediate, such as a p-nitrophenyl carbonate, or to use a coupling agent.

-

Materials:

-

SN38-PAB-OH (from Step 4)

-

Lys(MMT)-oxydiacetamide-PEG8-N3 (from Step 2)

-

Disuccinimidyl carbonate (DSC) or similar activating agent

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF)

-

-

Procedure:

-

Dissolve SN38-PAB-OH (1.0 eq) in anhydrous DMF.

-

Add DSC (1.2 eq) and DIPEA (2.0 eq) and stir at room temperature for 2-4 hours to form the activated SN38-PAB-carbonate.

-

In a separate flask, dissolve Lys(MMT)-oxydiacetamide-PEG8-N3 (1.0 eq) in anhydrous DMF.

-

Add the solution of the activated SN38-PAB-carbonate to the linker solution.

-

Stir the reaction at room temperature for 18-24 hours. Monitor the reaction by LC-MS.

-

Upon completion, purify the final product by preparative reverse-phase HPLC.

-

Lyophilize the pure fractions to obtain this compound as a solid.[3][4]

-

Data Presentation

The following tables summarize the expected quantitative data for the synthesis. Note that yields are indicative and can vary based on reaction scale and purification efficiency.

Table 1: Synthesis of Linker Moiety

| Step | Reaction | Reactants | Key Reagents | Solvent | Time (h) | Temp (°C) | Expected Yield (%) |

| 1 | Oxydiacetamide Formation | Amino-PEG8-Azide, Oxydiacetic anhydride | TEA | DCM | 4-6 | 0 to RT | 85-95 |

| 2 | Lysine Coupling | N-(azido-PEG8)-oxydiacetamic acid, Lys(MMT) | HATU, DIPEA | DMF | 12-18 | RT | 70-85 |

Table 2: Synthesis of SN38-PAB Intermediate

| Step | Reaction | Reactants | Key Reagents | Solvent | Time (h) | Temp (°C) | Expected Yield (%) |

| 3 | SN38 Activation | SN38, p-Nitrophenyl chloroformate | Pyridine | DCM | 4-6 | 0 to RT | >90 (crude) |

| 4 | PAB Coupling | Activated SN38, p-Aminobenzyl alcohol | DIPEA | DMF | 12-16 | RT | 60-75 |

Table 3: Final Conjugation

| Step | Reaction | Reactants | Key Reagents | Solvent | Time (h) | Temp (°C) | Expected Yield (%) |

| 5 | Final Assembly | SN38-PAB-OH, Linker Moiety | DSC, DIPEA | DMF | 18-24 | RT | 50-65 |

Mandatory Visualizations

The following diagrams illustrate the overall synthetic workflow and the structure of the key components.

Caption: Overall synthetic workflow for this compound.

Caption: Key components of the this compound conjugate.

Characterization and Quality Control

The identity and purity of the final product and all intermediates should be confirmed by a combination of analytical techniques:

-

Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the synthesized compounds and to assess the purity of the final product.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the intermediates and the final conjugate. Both normal-phase and reverse-phase HPLC can be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized molecules.

Conclusion

The synthesis of this compound is a complex but manageable process for researchers experienced in organic and medicinal chemistry. The modular nature of the synthesis allows for the adaptation of the protocol for the incorporation of different payloads, linkers, and functional groups. The detailed protocols and data provided in this guide serve as a comprehensive resource for the successful synthesis and characterization of this important ADC linker-payload, facilitating further research and development in the field of targeted cancer therapy.

References

An In-depth Technical Guide to the Mechanism of Action of SN38-PAB-Lys(MMT)-oxydiacetamide-PEG8-N3

For Researchers, Scientists, and Drug Development Professionals

Abstract

The molecule SN38-PAB-Lys(MMT)-oxydiacetamide-PEG8-N3 represents a sophisticated drug-linker conjugate designed for the development of targeted Antibody-Drug Conjugates (ADCs). This technical guide provides a comprehensive analysis of its mechanism of action, detailing the individual contributions of its constituent parts: the potent topoisomerase I inhibitor SN38, a cleavable linker system featuring a self-immolative p-aminobenzyl carbamate (B1207046) (PAB) spacer, and a hydrophilic polyethylene (B3416737) glycol (PEG) chain. The guide also covers the strategic inclusion of a methoxytrityl (MMT)-protected lysine (B10760008) for potential bioconjugation strategies and an azide (B81097) (N3) terminus for click chemistry applications. Detailed experimental protocols for the evaluation of such conjugates are provided, alongside a structured presentation of relevant quantitative data.

Introduction

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to cancer cells. The efficacy and safety of an ADC are critically dependent on the properties of its three main components: the antibody, the cytotoxic payload, and the linker that connects them. The drug-linker conjugate this compound is a pre-designed system that provides a potent payload (SN38) attached to a versatile and cleavable linker, ready for conjugation to a targeting antibody. This guide will dissect the mechanism of action of this conjugate, from its circulation in the plasma to the intracellular release of the cytotoxic payload.

Core Components and their Respective Functions

The this compound molecule is a modular construct with each component playing a distinct and crucial role.

-

SN38 (7-ethyl-10-hydroxycamptothecin): The cytotoxic payload of this conjugate. SN38 is the active metabolite of the chemotherapy drug irinotecan (B1672180) and is a potent inhibitor of topoisomerase I, an enzyme essential for DNA replication and repair.

-

PAB (p-aminobenzyl carbamate): A self-immolative spacer. This unit is designed to be stable in circulation but to spontaneously release the payload upon cleavage of a nearby enzymatic cleavage site.

-

Lysine (Lys): An amino acid that serves as a branching point or attachment site within the linker.

-

MMT (Methoxytrityl): A protecting group on the lysine side chain. Its presence allows for selective deprotection and potential further modification of the linker structure. It is removable under mild acidic conditions.

-

Oxydiacetamide: This component forms a stable amide bond linkage within the backbone of the linker structure, connecting the lysine residue to the PEG chain.

-

PEG8 (Octaethylene glycol): A polyethylene glycol chain composed of eight ethylene (B1197577) glycol units. It enhances the hydrophilicity and solubility of the drug-linker conjugate, which can improve the pharmacokinetic properties of the resulting ADC.

-

N3 (Azide): A terminal azide group that enables covalent attachment of the drug-linker to a modified antibody via bioorthogonal "click chemistry," such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).

Mechanism of Action

The mechanism of action of an ADC constructed with this compound can be described as a multi-step process, beginning with systemic administration and culminating in the targeted killing of cancer cells.

Systemic Circulation and Tumor Targeting

Once conjugated to a tumor-specific antibody, the ADC circulates in the bloodstream. The linker is designed to be stable at physiological pH (~7.4) to prevent premature release of the highly toxic SN38 payload, which could otherwise lead to systemic toxicity. The hydrophilic PEG8 chain helps to shield the hydrophobic SN38 from the aqueous environment, potentially reducing aggregation and improving the pharmacokinetic profile of the ADC. The antibody component of the ADC directs it to the surface of cancer cells that overexpress the target antigen.

Internalization and Lysosomal Trafficking

Upon binding to its target antigen on the cancer cell surface, the ADC-antigen complex is internalized, typically through receptor-mediated endocytosis. The complex is then trafficked through the endosomal pathway to the lysosomes.

Intracellular Payload Release

The acidic environment and high concentration of proteases within the lysosome are the triggers for payload release. While the exact enzymatic cleavage site within the "Lys(MMT)-oxydiacetamide" portion is not explicitly defined in publicly available literature, the PAB self-immolative linker is a well-established substrate for lysosomal enzymes like cathepsins.

The presumed cleavage mechanism is as follows:

-

Enzymatic Cleavage: Lysosomal proteases, such as Cathepsin B, cleave an amide bond within the linker, likely at the lysine or a neighboring peptide-like bond.

-

Self-Immolation of PAB: The cleavage of the adjacent bond triggers a cascade of spontaneous electronic rearrangements within the p-aminobenzyl carbamate (PAB) spacer. This results in a 1,6-elimination reaction.

-

SN38 Release: The self-immolation of the PAB spacer liberates the unmodified, active form of SN38.

The following diagram illustrates the general workflow of ADC action.

Cytotoxic Effect of SN38

Once released into the cytoplasm, SN38 exerts its potent cytotoxic effect by inhibiting DNA topoisomerase I.[1] Topoisomerase I is a nuclear enzyme that relieves torsional stress in DNA during replication and transcription by creating transient single-strand breaks. SN38 stabilizes the covalent complex between topoisomerase I and DNA, preventing the re-ligation of the DNA strand.[1] When a replication fork encounters this stabilized "cleavable complex," it leads to the formation of a permanent and lethal double-strand break.[1] This DNA damage activates the DNA Damage Response (DDR) network, leading to cell cycle arrest, typically in the S-phase, and ultimately triggers apoptosis (programmed cell death).[1][2]

The signaling pathway of SN38-induced cell death is depicted below.

Quantitative Data

The efficacy of SN38 and ADCs utilizing SN38 is typically quantified by their half-maximal inhibitory concentration (IC50) in various cancer cell lines. The following tables summarize representative IC50 values for SN38. It is important to note that these values can vary depending on the cell line, exposure time, and assay conditions.

Table 1: In Vitro Cytotoxicity of SN38 in Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| HT-29 | Colon Adenocarcinoma | 0.031 - 0.708 | [3] |

| HT1080 | Fibrosarcoma | 0.046 - 0.111 | [3] |

| HepG2 | Hepatocellular Carcinoma | 0.076 - 0.683 | [3] |

| U87MG | Glioblastoma | 8440 (free SN-38, 24h) | [4] |

| SKOV-3 | Ovarian Cancer | 32 (as part of a formulation) | [4] |

Table 2: In Vitro Cytotoxicity of an SN38-based ADC

| Cell Line | Target Antigen | ADC IC50 (nM) | Reference |

| SKOV-3 | Her2 | 86.3 - 320.8 | [5] |

| BT474 HerDR | Her2 | 14.5 - 235.6 | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize an ADC constructed with this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability to determine the IC50 of the ADC.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

ADC construct, free SN38, and control antibody

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the ADC, free SN38, and a non-binding control antibody in culture medium. Remove the medium from the cells and add 100 µL of the compound dilutions. Include wells with medium only (no cells) as a blank and wells with untreated cells as a negative control.

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression curve fit.

In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC linker in plasma to predict its in vivo stability.

Materials:

-

ADC construct

-

Human plasma (and plasma from other species, e.g., mouse, rat, cynomolgus monkey)

-

Phosphate-buffered saline (PBS)

-

Protein A or Protein G affinity resin

-

LC-MS system

Protocol:

-

Incubation: Incubate the ADC in plasma at a final concentration of ~1 mg/mL at 37°C.

-

Time Points: At various time points (e.g., 0, 24, 48, 72, 96, 120, 144, 168 hours), withdraw an aliquot of the plasma-ADC mixture.

-

Sample Quenching: Immediately stop any reaction by diluting the sample in cold PBS.

-

ADC Capture: Capture the ADC from the plasma sample using Protein A or Protein G affinity chromatography.

-

Washing: Wash the captured ADC to remove non-specifically bound plasma proteins.

-

Elution: Elute the ADC from the affinity matrix.

-

LC-MS Analysis: Analyze the eluted ADC by liquid chromatography-mass spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR). A decrease in DAR over time indicates linker cleavage and payload loss.

-

Data Analysis: Plot the average DAR against time to determine the stability profile and half-life of the ADC in plasma.

Enzymatic Linker Cleavage Assay

This assay evaluates the susceptibility of the ADC linker to cleavage by specific lysosomal enzymes.

Materials:

-

ADC construct

-

Cathepsin B (or other relevant lysosomal proteases)

-

Assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

-

LC-MS/MS system

Protocol:

-

Reaction Setup: Prepare a reaction mixture containing the ADC (e.g., 10 µM) in the assay buffer.

-

Enzyme Addition: Initiate the reaction by adding Cathepsin B to a final concentration of, for example, 1 µM.

-

Incubation: Incubate the reaction mixture at 37°C.

-

Time Points: At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., an organic solvent like acetonitrile (B52724) with formic acid).

-

LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the amount of released SN38.

-

Data Analysis: Plot the concentration of released SN38 over time to determine the rate of enzymatic cleavage.

Conclusion

The drug-linker conjugate this compound is a highly engineered molecule designed for the creation of potent and effective Antibody-Drug Conjugates. Its mechanism of action relies on the targeted delivery of the potent topoisomerase I inhibitor SN38 to cancer cells, followed by a specific, enzyme-triggered intracellular release. The modular design, incorporating a self-immolative spacer, a hydrophilic PEG chain, and a versatile click chemistry handle, allows for the development of ADCs with potentially favorable pharmacokinetic and therapeutic profiles. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation of ADCs constructed with this advanced drug-linker system. Further investigation into the specific cleavage site within the linker and in vivo studies are necessary to fully elucidate the therapeutic potential of ADCs derived from this conjugate.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Lys(MMT)-PAB-oxydiacetamide-PEG8-N3 | AxisPharm [axispharm.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Lys(MMT)-PAB-oxydiacetamide-PEG8-N3 I CAS#: 1224601-12-0 I antibody-drug conjugates (ADCs) I InvivoChem [invivochem.com]

- 5. researchgate.net [researchgate.net]

A Technical Deep Dive into SN38-Azide Linker Conjugates: Physicochemical Properties and Experimental Methodologies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core physicochemical properties of SN38-azide linker conjugates, pivotal components in the development of targeted cancer therapies such as antibody-drug conjugates (ADCs). SN38, the highly potent active metabolite of irinotecan, is a topoisomerase I inhibitor. However, its clinical application is hampered by poor solubility and lactone ring instability. Conjugation via azide (B81097) linkers offers a promising strategy to overcome these limitations, enabling targeted delivery and controlled release of this powerful cytotoxic agent. This guide provides a comprehensive overview of quantitative data, detailed experimental protocols, and visual representations of key biological and chemical processes.

Physicochemical Properties of SN38-Azide Linker Conjugates

The introduction of an azide linker, often coupled with solubility-enhancing moieties like polyethylene (B3416737) glycol (PEG), significantly alters the physicochemical profile of SN38. These modifications are critical for improving its suitability as a therapeutic payload.

Quantitative Data Summary

The following tables summarize key quantitative data for various SN38 conjugates, providing a comparative overview of their stability and cytotoxic activity. It is important to note that direct comparisons of solubility and lipophilicity (logP) for a series of SN38-azide linker conjugates are not extensively available in the public domain and would likely require dedicated experimental determination.

| Conjugate | Linker Type | Stability (Half-life) | Assay Conditions | Reference |

| hMN-14-CL1-SN-38 | Azide-PEG-Glycinate | < 5 h | PBS, pH 7.4, 37°C | [1] |

| hMN-14-CL2-SN-38 | Azide-PEG-Carbonate | ~20 h | PBS, pH 7.4, 37°C | [1] |

| hMN-14-CL2-SN-38-10-CO2Et | Azide-PEG-Carbonate | ~40 h | PBS, pH 7.4, 37°C | [1] |

| hMN-14-[CL2-SN-38 (16)] | Azide-PEG-Carbonate | ~20 h | Human Serum, 37°C | [1] |

| hMN-14-[CL2-SN-38-10-CO2Et) (17)] | Azide-PEG-Carbonate | ~66 h | Human Serum, 37°C | [1] |

| SN38-ether-ADC | Cathepsin B-cleavable ether | > 10 days | Serum | [2][3] |

Table 1: Stability of SN38 Conjugates. This table highlights the significant impact of the linker structure on the stability of the conjugate. The carbonate-based linkers generally exhibit greater stability compared to the glycinate (B8599266) linker in buffer. The SN38-ether-ADC demonstrates exceptional stability in serum.[1][2][3]

| Cell Line | Compound | IC50 (nM) | Reference |

| LoVo (human colon adenocarcinoma) | SN-38 | 2-3 | [1] |

| LoVo (human colon adenocarcinoma) | hMN-14-CL1-SN-38 (7) | Not significantly different from SN-38 | [1] |

| LoVo (human colon adenocarcinoma) | hMN-14-CL2-SN-38 (16) | 5-6 | [1] |

| LoVo (human colon adenocarcinoma) | hMN-14-CL2-SN-38-10-CO2Et (17) | 5-6 | [1] |

| LoVo (human colon adenocarcinoma) | hMN-14-CL3-SN-38 (21) | 9.5 | [1] |

| SKOV-3 (HER2-positive) | SN-38 | 10.7 | [2] |

| SKOV-3 (HER2-positive) | Mil40-SN38 ADC (DAR ~3.7) | 86.3 - 320.8 | [2] |

| BT474 HerDR (HER2-positive) | SN-38 | 7.3 | [2] |

| BT474 HerDR (HER2-positive) | Mil40-SN38 ADC (DAR ~3.7) | 14.5 - 235.6 | [2] |

| MDA-MB-231 (HER2-negative) | SN-38 | 38.9 | [2] |

| MCF-7 (HER2-negative) | SN-38 | 14.4 | [2] |

| Glioblastoma cells | T7-SN-38 peptide drug conjugate | 22.27 | [4] |

| Non-cancerous HEK 293 cells | T7-SN-38 peptide drug conjugate | 115.78 | [4] |

Table 2: In Vitro Cytotoxicity of SN38 and its Conjugates. This table showcases the potent cytotoxic effects of SN38 and its conjugates across various cancer cell lines. The IC50 values for the antibody-drug conjugates are influenced by factors such as antigen expression and drug-to-antibody ratio (DAR).[1][2][4]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of SN38-azide linker conjugates. The following sections provide representative protocols for key experimental procedures.

Protocol 1: Synthesis of an Azide-Functionalized SN38 Linker

This protocol describes a general method for synthesizing an azide-containing linker attached to the 20-hydroxyl group of SN38, a common strategy to stabilize the active lactone ring.[1]

Materials:

-

SN-38

-

BOC-glycine

-

Diisopropylcarbodiimide (DIC)

-

4-Dimethylaminopyridine (DMAP)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

O-(2-Azidoethyl)-O'-[N-(diglycolyl)-2-aminoethyl]heptaethyleneglycol

-

Acetylenic counterpart for click chemistry (e.g., prepared from SMCC and propargylamine)

-

Cupric sulfate (B86663) (CuSO4)

-

Sodium ascorbate

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Water

Procedure:

-

Protection of SN38: The 10-hydroxyl group of SN38 is first protected, for example, with a BOC group, to ensure selective reaction at the 20-hydroxyl position.

-

Esterification with BOC-glycine: The BOC-protected SN38 is reacted with BOC-glycine in the presence of DIC and DMAP in DCM overnight at room temperature to form the 20-O-glycinate ester.

-

Deprotection: The BOC protecting groups are removed using TFA in DCM.

-

Azide Linker Attachment: The resulting SN38-20-O-glycinate is then reacted with an azide-containing PEG linker.

-

Click Chemistry: The azide-functionalized SN38 is conjugated to a maleimide-containing acetylenic reagent via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction. A solution of the azide precursor in DMSO is added to the acetylenic reagent in DMSO, followed by water, aqueous cupric sulfate, and aqueous sodium ascorbate.[1] The reaction is stirred at ambient temperature for 1 hour.[1]

-

Purification: The final product is purified by flash chromatography.

Protocol 2: Antibody Conjugation of SN38-Azide Linker

This protocol outlines the conjugation of a maleimide-activated SN38-azide linker to a monoclonal antibody (mAb) via cysteine residues.[5]

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Maleimide-activated SN38-azide linker dissolved in DMSO

-

Reaction Buffer (e.g., PBS, pH 7.2-7.5)

-

Protein concentrator/desalting column

Procedure:

-

Antibody Reduction: The interchain disulfide bonds of the mAb are reduced to generate free thiol groups. The antibody solution is treated with a molar excess of TCEP and incubated at 37°C for 1 hour.

-

Buffer Exchange: Excess TCEP is removed by buffer exchange into a reaction buffer using a desalting column or protein concentrator.

-

Conjugation Reaction: The maleimide-activated SN38-azide linker solution is added to the reduced antibody solution. The final concentration of the organic co-solvent (e.g., DMSO) should be kept low (typically ≤10%) to avoid antibody denaturation. The reaction mixture is incubated at room temperature for 1 hour with gentle rotation.[5]

-

Purification: The resulting antibody-drug conjugate (ADC) is purified from unreacted drug-linker and other small molecules using a protein concentrator or size-exclusion chromatography (SEC).

Protocol 3: In Vitro Cytotoxicity Assay

This protocol describes a standard method to evaluate the cytotoxic potency of SN38 conjugates on cancer cell lines.[6]

Materials:

-

Target cancer cell lines

-

Complete cell culture medium

-

SN38-ADC, unconjugated mAb, and free SN38

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with serial dilutions of the SN38-ADC, free SN38, and a non-targeting control ADC for a specified period (e.g., 72 hours).

-

Viability Assessment: A cell viability reagent is added to each well, and the plate is incubated according to the manufacturer's instructions.

-

Data Acquisition: The absorbance or luminescence is measured using a microplate reader.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.[6]

Visualizations: Pathways and Workflows

Graphical representations are invaluable for understanding the complex mechanisms and processes involved in the development and action of SN38-azide linker conjugates.

SN38 Mechanism of Action: Topoisomerase I Inhibition

SN38 exerts its cytotoxic effect by trapping the covalent complex between DNA and Topoisomerase I (Top1). This stabilization of the "cleavable complex" leads to the formation of lethal double-strand breaks during DNA replication, ultimately triggering apoptosis.[7][8]

References

- 1. Antibody Conjugates of 7-Ethyl-10-Hydroxycamptothecin (SN-38) for Targeted Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. broadpharm.com [broadpharm.com]

- 6. benchchem.com [benchchem.com]

- 7. ClinPGx [clinpgx.org]

- 8. Topoisomerase I inhibitor SN-38 effectively attenuates growth of human non-small cell lung cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of SN38-PAB-Lys(MMT)-oxydiacetamide-PEG8-N3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of the drug-linker conjugate SN38-PAB-Lys(MMT)-oxydiacetamide-PEG8-N3. This molecule is a critical component in the development of Antibody-Drug Conjugates (ADCs), combining the potent topoisomerase I inhibitor SN-38 with a sophisticated linker system designed for controlled drug release. Understanding the physicochemical properties of this conjugate is paramount for formulation development, ensuring therapeutic efficacy, and minimizing off-target toxicity. This document summarizes available quantitative data, outlines detailed experimental protocols for solubility and stability assessment, and provides visualizations of key biological and experimental pathways.

Introduction to this compound

The drug-linker conjugate this compound is a highly specialized chemical entity designed for targeted cancer therapy. It comprises several key functional components:

-

SN-38: The active metabolite of irinotecan, SN-38 is a potent topoisomerase I inhibitor.[1] By stabilizing the topoisomerase I-DNA cleavable complex, it induces DNA double-strand breaks during replication, leading to cell cycle arrest and apoptosis.[2]

-

PAB (p-aminobenzyl alcohol): A self-immolative spacer that, upon cleavage from the lysosomal-cleavable moiety, releases the active SN-38 payload.

-

Lys(MMT): A lysine (B10760008) residue protected with a monomethoxytrityl (MMT) group. The lysine serves as a cleavable linkage point, often targeted by lysosomal enzymes like Cathepsin B. The MMT group is a protecting group that can be selectively removed during ADC synthesis.

-

Oxydiacetamide: This component contributes to the linker's structural integrity and spacing.

-

PEG8: An eight-unit polyethylene (B3416737) glycol (PEG) chain. PEGylation is a well-established strategy to enhance the hydrophilicity and solubility of hydrophobic molecules like SN-38.[3] It can also improve the pharmacokinetic properties of the resulting ADC by reducing aggregation and immunogenicity.[3]

-

N3 (Azide): A functional group that enables "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), for efficient and site-specific conjugation to a monoclonal antibody.

Solubility Profile

Table 1: Quantitative Solubility Data

| Solvent System | Concentration | Temperature (°C) | Method |

| DMSO | 10 mM | Not Specified | Vendor Data |

| DMSO:PBS (pH 7.2) (1:2 ratio) | ~0.3 mg/mL (for SN-38) | Not Specified | Product Information |

Note: The aqueous solubility of the full conjugate is expected to be significantly influenced by the PEG8 linker, likely resulting in higher aqueous solubility than SN-38 alone. However, empirical determination is necessary.

Stability Profile

The stability of the drug-linker conjugate is crucial for the overall performance of the resulting ADC. The linker must be stable in systemic circulation to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity.[5] Conversely, it must be efficiently cleaved within the target tumor cells to release the active drug. The primary mechanism of cleavage for this type of linker is enzymatic, targeting the peptide bond of the lysine residue within the acidic environment of the lysosome.

Table 2: Stability Data for Related SN-38 Linkers

| Linker Type | Half-life in Human Plasma | Cleavage Mechanism | Reference |

| Ether-linked CTSB-sensitive | > 10 days | Cathepsin B | [5] |

| Carbonate | ~24 hours | Hydrolysis/Esterases | [5] |

| CL2A (pH-sensitive) | ~1 day | pH-mediated | [6] |

Note: Specific quantitative stability data (e.g., plasma half-life) for this compound is not publicly available. The stability is expected to be influenced by the specific oxydiacetamide and lysine linkage.

Experimental Protocols

The following are detailed, representative protocols for the determination of solubility and stability of this compound. These protocols are based on established methodologies for similar drug-linker conjugates and may require optimization for this specific molecule.

Protocol for Kinetic Solubility Assessment by HPLC

This protocol describes a method to determine the kinetic solubility of the drug-linker conjugate in an aqueous buffer.

Materials:

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO), HPLC grade

-

Phosphate-buffered saline (PBS), pH 7.4

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

96-well microtiter plates

-

Plate shaker

-

Centrifuge with plate rotor

-

HPLC system with a UV detector

Procedure:

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of the test compound in DMSO.

-

Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).

-

Addition to Aqueous Buffer: To a new 96-well plate, add 198 µL of PBS (pH 7.4) to each well. Add 2 µL of each DMSO stock dilution to the corresponding wells, resulting in a final DMSO concentration of 1%. This will create a range of test concentrations in the aqueous buffer.

-

Incubation: Seal the plate and incubate at room temperature (or 37°C) for 2 hours with continuous shaking.

-

Centrifugation: Centrifuge the plate at high speed (e.g., 4000 rpm) for 20 minutes to pellet any precipitated compound.

-

Sample Preparation for HPLC: Carefully transfer a known volume of the supernatant from each well to a new 96-well plate containing an equal volume of ACN to stop further precipitation and prepare the sample for injection.

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to elute the compound of interest (e.g., 5% to 95% B over 15 minutes).

-

Flow Rate: 1 mL/min.

-

Detection: UV absorbance at a wavelength appropriate for SN-38 (e.g., 380 nm).

-

-

Data Analysis: Generate a calibration curve using known concentrations of the compound. Determine the concentration of the compound in the supernatant of each well. The kinetic solubility is the highest concentration at which the compound remains in solution.

Protocol for In Vitro Plasma Stability Assessment by LC-MS/MS

This protocol outlines a method to evaluate the stability of the drug-linker conjugate in human plasma.

Materials:

-

This compound

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Acetonitrile (ACN) with 0.1% formic acid (protein precipitation solution)

-

Internal standard (IS) solution (a structurally similar, stable compound)

-

Thermomixer or incubator

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Compound Spiking: Spike a pre-determined concentration of the drug-linker conjugate (e.g., 1 µM) into pre-warmed (37°C) human plasma.

-

Incubation: Incubate the plasma samples in a thermomixer at 37°C with gentle shaking.

-

Time Points: At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48 hours), aliquot a small volume (e.g., 50 µL) of the plasma sample.

-

Protein Precipitation: Immediately add the plasma aliquot to a tube containing a larger volume (e.g., 200 µL) of cold ACN with 0.1% formic acid and the internal standard. Vortex vigorously to precipitate plasma proteins.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Sample Transfer: Carefully transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

-

LC-MS/MS Analysis:

-

LC System: A UPLC or HPLC system capable of gradient elution.

-

Column: A suitable C18 reverse-phase column.

-

Mobile Phases: As described in the solubility protocol.

-

MS/MS System: A triple quadrupole or high-resolution mass spectrometer.

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

MRM Transitions: Develop and optimize multiple reaction monitoring (MRM) transitions for the parent drug-linker conjugate and the internal standard.

-

-

Data Analysis:

-

Quantify the peak area of the parent drug-linker conjugate at each time point, normalized to the internal standard.

-

Plot the percentage of the remaining parent compound against time.

-

Calculate the in vitro half-life (t½) of the conjugate in plasma.

-

Mandatory Visualizations

Signaling Pathway of SN-38

The following diagram illustrates the mechanism of action of SN-38 as a topoisomerase I inhibitor, leading to DNA damage and subsequent apoptosis.

Caption: Mechanism of SN-38 induced apoptosis.

Experimental Workflow for Solubility Assessment

The following diagram outlines the key steps in the experimental workflow for determining the kinetic solubility of the drug-linker conjugate.

Caption: Kinetic solubility determination workflow.

Experimental Workflow for Plasma Stability Assessment

This diagram illustrates the process for evaluating the in vitro stability of the drug-linker conjugate in plasma.

Caption: In vitro plasma stability workflow.

Conclusion

The drug-linker conjugate this compound represents a sophisticated approach to delivering the potent anticancer agent SN-38 in a targeted manner. Its design incorporates features to enhance solubility and provide a mechanism for controlled release within cancer cells. While specific quantitative data on the solubility and stability of this exact molecule are limited in publicly accessible sources, this guide provides a framework for its characterization based on the properties of its components and established analytical methodologies. The provided experimental protocols serve as a robust starting point for researchers to empirically determine these critical parameters, which are essential for the successful development of novel ADCs. Further studies are warranted to fully elucidate the physicochemical profile of this promising drug-linker conjugate.

References

- 1. A Two-Step Immunocapture Assay for ADCs Characterization - Creative Biolabs [creative-biolabs.com]

- 2. enamine.net [enamine.net]

- 3. Exploring linker fluorination to optimise PROTAC potency, selectivity, and physical properties - ePrints Soton [eprints.soton.ac.uk]

- 4. Novel prodrugs of SN38 using multiarm poly(ethylene glycol) linkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. charnwooddiscovery.com [charnwooddiscovery.com]

An In-Depth Technical Guide to the In Vitro Cytotoxicity of a Novel SN38-Based Antibody-Drug Conjugate

Whitepaper | For Research & Drug Development Professionals

Abstract

Antibody-Drug Conjugates (ADCs) represent a frontier in targeted cancer therapy, designed to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity.[1] This document provides a comprehensive technical overview of the in vitro cytotoxicity profile of a novel ADC, SN38-PAB-Lys(MMT)-oxydiacetamide-PEG8-N3 ADC . This ADC combines a monoclonal antibody (assumed for this guide to target Tumor-Associated Antigen X, or TAA-X) with SN38, the potent active metabolite of irinotecan.[2] The components are joined by a sophisticated linker system engineered for stability in circulation and efficient payload release within the target cell. Herein, we detail the ADC's mechanism of action, present hypothetical yet representative cytotoxicity data, and provide standardized protocols for its evaluation.

Introduction to the ADC Construct

The efficacy of an ADC is dependent on the synergy of its three core components: the antibody, the linker, and the cytotoxic payload.

-

Antibody (Anti-TAA-X): A humanized monoclonal antibody selected for high affinity and specificity to TAA-X, an antigen overexpressed on the surface of specific cancer cells.

-

Payload (SN38): SN38 is a powerful topoisomerase I inhibitor.[2] It functions by trapping the topoisomerase I-DNA covalent complex, which leads to DNA double-strand breaks during replication, ultimately inducing S-phase cell cycle arrest and apoptosis.[3][4]

-

Linker (PAB-Lys(MMT)-oxydiacetamide-PEG8-N3): This advanced linker is designed for stability and optimal pharmacokinetics.

-

PEG8: A polyethylene (B3416737) glycol spacer enhances solubility.[5]

-

PAB (p-aminobenzyl carbamate): A self-immolative unit that, upon cleavage, releases the unmodified SN38 payload.

-

Azide (N3): Enables site-specific conjugation to the antibody, ensuring a homogenous drug-to-antibody ratio (DAR).

-

Proposed Mechanism of Action

The targeted cytotoxic effect of the ADC is achieved through a multi-step process, beginning with antigen recognition and culminating in programmed cell death.[6]

-

Binding: The ADC circulates in the bloodstream and selectively binds to TAA-X on the surface of cancer cells.

-

Internalization: Upon binding, the ADC-antigen complex is internalized into the cell via receptor-mediated endocytosis.[7]

-

Lysosomal Trafficking: The complex is trafficked through the endosomal pathway to the lysosome, an acidic cellular compartment rich in degradative enzymes.[6]

-

Linker Cleavage: Within the lysosome, specific enzymes (e.g., Cathepsins) are hypothesized to cleave the linker.[7] This initiates the self-immolation of the PAB spacer, leading to the release of free SN38.

-

Payload Action: The released SN38 diffuses from the lysosome into the nucleus.

-

Topoisomerase I Inhibition: SN38 binds to and stabilizes the Topoisomerase I-DNA complex, preventing the re-ligation of DNA strands.[4]

-

DNA Damage & Apoptosis: The stabilized complex collides with the DNA replication fork, causing irreversible double-strand breaks.[3] This triggers the DNA damage response pathway, leading to cell cycle arrest and activation of the caspase cascade, ultimately resulting in apoptosis.[8][9]

Figure 1. Proposed mechanism of action for the anti-TAA-X SN38 ADC.

In Vitro Cytotoxicity Data (Representative)

To assess the potency and antigen-specificity of the ADC, in vitro cytotoxicity assays were performed against a panel of cell lines with varying TAA-X expression levels. The half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit cell growth by 50%, was determined.

| Cell Line | TAA-X Expression | Test Article | IC50 (nM) |

| Cell-High | High | Anti-TAA-X SN38 ADC | 0.85 |

| Non-Targeting Control ADC | > 1000 | ||

| Free SN38 | 12.5 | ||

| Cell-Low | Low | Anti-TAA-X SN38 ADC | 210.3 |

| Non-Targeting Control ADC | > 1000 | ||

| Free SN38 | 14.1 | ||

| Cell-Neg | Negative | Anti-TAA-X SN38 ADC | > 1000 |

| Non-Targeting Control ADC | > 1000 | ||

| Free SN38 | 15.5 |

Table 1. Summary of representative IC50 values. The data illustrates potent, TAA-X-dependent cytotoxicity. The Anti-TAA-X SN38 ADC shows high potency against the TAA-X high-expressing cell line and significantly lower potency against low and negative expressing lines, demonstrating target specificity.

Detailed Experimental Protocols

Reliable and reproducible data are critical for ADC development.[1] The following section details a standard protocol for determining in vitro cytotoxicity using a luminescence-based cell viability assay.

CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells, to determine the number of viable cells in culture.[10][11]

Materials:

-

Target cell lines (e.g., Cell-High, Cell-Low, Cell-Neg)

-

Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Test Articles: Anti-TAA-X SN38 ADC, Non-Targeting Control ADC, Free SN38

-

White, opaque-walled 96-well assay plates

-

CellTiter-Glo® 2.0 Reagent (Promega, Cat.# G9241)[10]

-

Luminometer plate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells, ensuring high viability (>95%).

-

Dilute cells to a pre-determined optimal seeding density (e.g., 5,000 cells/well).

-

Dispense 50 µL of the cell suspension into each well of a 96-well plate.

-

Incubate the plate at 37°C, 5% CO2 overnight to allow for cell attachment.[12]

-

-

Compound Preparation and Addition:

-

Prepare a 2X serial dilution series of the test articles in culture medium.

-

Remove the assay plate from the incubator.

-

Add 50 µL of the 2X compound dilutions to the appropriate wells, resulting in a final volume of 100 µL and a 1X final concentration. Include vehicle-only wells as a negative control.

-

-

Incubation:

-

Incubate the plate for 72-120 hours at 37°C, 5% CO2. The incubation period should be optimized based on the cell doubling time.[12]

-

-

Assay Measurement:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.[13]

-

Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

-

Add 100 µL of the reagent to each well.[13]

-

Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[11]

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the average background luminescence (from wells with medium only).

-

Normalize the data by setting the vehicle-treated wells to 100% viability.

-

Plot the normalized viability against the log of the compound concentration.

-

Calculate the IC50 value using a four-parameter logistic (4PL) curve fit.

-

Figure 2. Experimental workflow for the in vitro cytotoxicity assay.

Conclusion

The this compound ADC demonstrates potent and highly selective in vitro cytotoxicity against cancer cells overexpressing the target antigen, TAA-X. The mechanism of action is consistent with that of a topoisomerase I inhibitor delivered in a targeted manner. The provided experimental protocols offer a robust framework for the continued evaluation and characterization of this and other novel ADC candidates. These findings support the advancement of this ADC into further preclinical evaluation.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Synergistic Effects of Topoisomerase I Inhibitor, SN38, on Fas-mediated Apoptosis | Anticancer Research [ar.iiarjournals.org]

- 4. ClinPGx [clinpgx.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of Akt signaling by SN-38 induces apoptosis in cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Topoisomerase I inhibitor SN-38 effectively attenuates growth of human non-small cell lung cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CellTiter-Glo® 2.0 Cell Viability Assay | ATP Assay | Promega [promega.sg]

- 11. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]

- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to SN38-Azide Linkers for Antibody-Drug Conjugate Development

Introduction: Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted cancer therapeutics, designed to selectively deliver highly potent cytotoxic agents to tumor cells while minimizing systemic toxicity. An ADC's efficacy is critically dependent on its three core components: a tumor-targeting monoclonal antibody, a potent cytotoxic payload, and a stable linker connecting them. SN38, the active metabolite of irinotecan, is a highly attractive payload due to its potent inhibition of topoisomerase I, an enzyme crucial for DNA replication.[1][2][3] SN38 is 100 to 1000 times more potent than its parent drug, irinotecan.[2][4] However, its clinical utility is hampered by poor water solubility and instability.[5][6]

This technical guide focuses on the use of SN38 with azide-functionalized linkers, a strategy that leverages the power of "click chemistry" for ADC synthesis. Click chemistry, particularly the strain-promoted azide-alkyne cycloaddition (SPAAC), offers a bioorthogonal and highly efficient method for conjugating the SN38-azide payload to a modified antibody.[6][] This approach allows for the creation of stable, well-defined ADCs with a controlled drug-to-antibody ratio (DAR), a critical parameter influencing both efficacy and safety.[8]

The SN38 Payload: Mechanism of Action

SN38 exerts its cytotoxic effect by inhibiting DNA topoisomerase I (TOP1).[] During DNA replication and transcription, TOP1 creates transient single-strand breaks to relieve torsional stress in the DNA helix.[10][11] SN38 intercalates into the DNA-TOP1 complex, stabilizing it and preventing the re-ligation of the DNA strand.[][11] When a replication fork encounters this stabilized complex, it leads to the formation of a permanent, irreversible double-strand DNA break, triggering cell cycle arrest in the S-phase and ultimately inducing apoptosis.[][12]

SN38-Azide Linker and Click Chemistry Conjugation

The conjugation of SN38 to an antibody requires a bifunctional linker. An SN38-azide linker is a molecule that has been chemically attached to the SN38 payload at one end (typically at the 10-OH or 20-OH position) and features an azide (B81097) group (-N3) at the other.[13][14] This azide group serves as a chemical handle for "clicking" the drug-linker complex onto an antibody that has been correspondingly modified with a cycloalkyne group, such as dibenzocyclooctyne (DBCO).[15]

This copper-free click chemistry reaction is highly specific, proceeds rapidly under mild, physiological conditions, and forms a stable triazole ring, covalently linking the payload to the antibody.[15] This method avoids the need for a copper catalyst, which can be cytotoxic and denature proteins, making it ideal for creating bioconjugates.[]

Experimental Protocol: Synthesis and Conjugation

This section outlines a generalized, two-stage protocol for the development of an SN38-ADC using copper-free click chemistry.

Stage 1: Preparation of SN38-Linker-Azide

This protocol is a conceptual summary based on multi-step synthetic schemes described in the literature.[13] It involves protecting reactive groups on SN38, attaching a linker containing an azide moiety, and then deprotecting the molecule.

-

Protection of SN38: Protect the 10-hydroxyl group of SN38 using a suitable protecting group (e.g., tert-butyldimethylsilyl (TBDMS) chloride) to ensure selective reaction at the 20-hydroxyl position.

-

Linker Attachment: React the protected SN38 with a bifunctional linker precursor that contains a reactive group on one end (e.g., a chloroformate to form a carbonate bond at the 20-OH position) and a protected azide group on the other. A short polyethylene (B3416737) glycol (PEG) spacer can be included in the linker to improve solubility.[13][14]

-

Azide Formation/Deprotection: Convert the protected azide group to a free azide (-N3).

-

Deprotection of SN38: Remove the protecting group from the 10-hydroxyl group using a mild deprotection agent (e.g., dichloroacetic acid).[13]

-

Purification: Purify the final SN38-linker-azide product using flash chromatography or high-performance liquid chromatography (HPLC).

Stage 2: Antibody Modification and Click Chemistry Conjugation

This protocol is adapted from standard methods for antibody labeling via copper-free click chemistry.[15]

-

Antibody Preparation:

-

Exchange the antibody buffer to a conjugation-compatible buffer (e.g., phosphate-buffered saline (PBS), pH 7.4). Ensure the buffer is free of sodium azide, which will interfere with the reaction.[15]

-

Remove additives like BSA or gelatin if present.

-

Concentrate the antibody to a suitable concentration (e.g., 2-10 mg/mL).

-

-

Antibody Activation with DBCO:

-

Prepare a fresh stock solution of DBCO-NHS ester in anhydrous DMSO or DMF.

-

Add a molar excess of the DBCO-NHS ester to the antibody solution. The NHS ester will react with primary amines (lysine residues) on the antibody surface.

-

Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

-

-

Removal of Excess DBCO: Purify the DBCO-labeled antibody using a desalting column or dialysis to remove unreacted DBCO-NHS ester.

-

Click Conjugation:

-

Add a molar excess of the purified SN38-linker-azide to the DBCO-labeled antibody.

-

Incubate the mixture for 4-16 hours at 4°C or room temperature. The reaction is self-catalyzing and proceeds without additional reagents.

-

-

Purification of the ADC: Purify the final ADC product to remove unreacted drug-linker and other impurities. Size-exclusion chromatography (SEC) is commonly used for this step.

-

Storage: Store the purified ADC in a stabilizing buffer at 2-8°C.

Characterization and Evaluation of SN38-ADCs

After synthesis, the ADC must be rigorously characterized to ensure its quality, stability, and potency. This involves a series of analytical and functional assays.

Key Experimental Protocols

Drug-to-Antibody Ratio (DAR) Determination by HIC

Hydrophobic Interaction Chromatography (HIC) separates ADC species based on the number of conjugated drug molecules.

-

Column: TSK-gel Butyl-NPR column or similar.[16]

-

Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).

-

Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 20% isopropanol).

-

Procedure:

-

Equilibrate the column with Mobile Phase A.

-

Inject the ADC sample.

-

Elute with a gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B).

-

Monitor absorbance at 280 nm (for antibody) and ~370 nm (for SN38).

-

-

Analysis: Unconjugated antibody elutes first, followed by species with increasing DAR values. The average DAR is calculated from the relative peak areas.

In Vitro Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability after ADC treatment.[17]

-

Cell Seeding: Plate cancer cells expressing the target antigen in a 96-well plate and allow them to adhere overnight.

-

ADC Treatment: Treat the cells with serial dilutions of the SN38-ADC, a non-targeting control ADC, and free SN38. Include untreated cells as a control.

-

Incubation: Incubate the plates for 72-120 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.[17]

-

Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[17]

-

Measurement: Read the absorbance at ~570 nm using a plate reader.

-

Analysis: Plot cell viability versus concentration and calculate the half-maximal inhibitory concentration (IC50) value.

In Vivo Efficacy in Xenograft Models

This protocol evaluates the anti-tumor activity of the ADC in an animal model.[1]

-

Cell Implantation: Subcutaneously implant human cancer cells that express the target antigen into immunodeficient mice (e.g., nude mice).[1]

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Grouping: Randomize mice into treatment groups (e.g., vehicle control, non-targeting ADC, SN38-ADC at various doses).

-

ADC Administration: Administer the ADC, typically via intravenous (tail vein) injection, according to a predetermined dosing schedule (e.g., once weekly).[1]

-

Monitoring: Monitor tumor volume (using calipers) and body weight 2-3 times per week.

-

Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size.

-

Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group compared to the vehicle control.

Preclinical Data and Performance

The performance of SN38-based ADCs has been extensively documented. The choice of linker, target antigen, and DAR significantly impacts efficacy and tolerability.

Table 1: In Vitro Cytotoxicity of SN38-Based ADCs

This table summarizes the IC50 values of various SN38 conjugates across different cancer cell lines.

| ADC / Conjugate | Linker Type | Cell Line | Cancer Type | IC50 (nM) | Reference |

| T-SN38 A | Carbonate | SKOV-3 | Ovarian | 5.2 ± 0.3 | [4][18] |

| T-SN38 B | Carbonate | SKOV-3 | Ovarian | 4.4 ± 0.7 | [4][18] |

| T-SN38 C | Carbonate | SKOV-3 | Ovarian | 5.1 ± 0.4 | [4][18] |

| Free SN38 | - | SKOV-3 | Ovarian | 11.3 ± 1.3 | [18] |

| Mil40-11 (DAR ~7.1) | Ether-Peptide | SKOV-3 | Ovarian | 5.5 | [14][19] |

| Mil40-11 (DAR ~7.1) | Ether-Peptide | BT474 HerDR | Breast | 14.5 | [14] |

| hRS7-SN-38 | CL2A (pH-sensitive) | Calu-3 | Non-small cell lung | ~2.2 | [20] |

| SY02-SN-38 | Not Specified | CFPAC-1 | Pancreatic | Subnanomolar | [21] |

| SY02-SN-38 | Not Specified | MDA-MB-468 | Breast | Subnanomolar | [21] |

Table 2: In Vivo Efficacy of SN38-Based ADCs in Xenograft Models

This table highlights the anti-tumor activity of SN38 ADCs in preclinical animal models.

| ADC | Xenograft Model | Cancer Type | Dosing Regimen (SN38 equivalent) | Tumor Growth Inhibition (TGI) / Outcome | Reference |

| hRS7-SN-38 | Calu-3 | Non-small cell lung | 4 injections, q4d | Significant antitumor effects, tumor regressions | [1][20] |

| hRS7-SN-38 | Capan-1 | Pancreatic | Not Specified | Significant antitumor effects | [1] |

| hRS7-SN-38 | BxPC-3 | Pancreatic | Not Specified | Significant antitumor effects | [20] |

| Sacituzumab Govitecan | Not Specified | Not Specified | 28-fold less mole-equivalent than irinotecan | 20- to 136-fold increase in tumor SN38 concentration | [1] |

| SY02-SN-38 | CFPAC-1 | Pancreatic | Not Specified | 87.3% TGI | [21] |

| LE-SN38 (Liposomal) | Capan-1 | Pancreatic | 8 mg/kg, i.v. x 5 | 98% TGI | [22] |

Table 3: Pharmacokinetic and Tolerability Data

This table provides key pharmacokinetic (PK) and safety parameters for SN38 and its formulations.

| Compound | Species | Key Parameter | Value | Reference |

| ¹⁴C-SN-38 | Rat | Plasma Half-life (t½) | 9.91 h | [23] |

| LE-SN38 (Liposomal) | Mouse | Plasma Half-life (t½) | 6.38 h | [22] |

| LE-SN38 (Liposomal) | Dog | Plasma Half-life (t½) | 1.38 - 6.42 h | [22] |

| LE-SN38 (Liposomal) | Mouse | MTD (i.v. x 5) | 5.0 mg/kg/day (male), 7.5 mg/kg/day (female) | [22] |

| LE-SN38 (Liposomal) | Dog | MTD (i.v. x 5) | 1.2 mg/kg | [22] |

| Irinotecan (CPT-11) | Human | SN-38G/SN-38 AUC Ratio | >4:1 | [24] |

| hRS7-SN-38 | Cynomolgus Monkey | Tolerability (2 x 0.96 mg/kg) | Transient decreases in blood counts, within normal range | [20] |

Conclusion

The use of SN38-azide linkers in conjunction with click chemistry provides a robust and versatile platform for the development of next-generation antibody-drug conjugates. This approach facilitates the creation of stable ADCs with a homogenous drug-to-antibody ratio, which is crucial for optimizing the therapeutic window. The bioorthogonal nature of the azide-alkyne cycloaddition ensures a specific and efficient conjugation process under mild conditions, preserving the integrity and function of the monoclonal antibody. Preclinical data consistently demonstrate that targeted delivery of SN38 via ADCs leads to potent anti-tumor activity across a range of cancer models, often at doses far below the maximum tolerated dose of systemic SN38 formulations. As ADC technology continues to evolve, the strategic combination of potent payloads like SN38 with precise and stable conjugation chemistries, such as those enabled by azide linkers, will be paramount in developing safer and more effective cancer therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. adcreview.com [adcreview.com]

- 4. Synthesis, characterization and targeting chemotherapy for ovarian cancer of trastuzumab-SN-38 conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 8. Generation of anti-SN38 antibody for loading efficacy and therapeutic monitoring of SN38-containing therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Potential of Topoisomerase Inhibitor-Based Antibody–Drug Conjugates | MDPI [mdpi.com]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. New Life of Topoisomerase I Inhibitors as Antibody Drug Conjugate Warheads - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antibody Conjugates of 7-Ethyl-10-Hydroxycamptothecin (SN-38) for Targeted Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. help.lumiprobe.com [help.lumiprobe.com]

- 16. tandfonline.com [tandfonline.com]

- 17. benchchem.com [benchchem.com]

- 18. dovepress.com [dovepress.com]

- 19. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Humanized anti-Trop-2 IgG-SN-38 conjugate for effective treatment of diverse epithelial cancers: Preclinical studies in human cancer xenograft models and monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Selection of Payloads for Antibody-Drug Conjugates Targeting Ubiquitously Expressed Tumor-Associated Antigens: a Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]